molecular formula C15H14O3 B1334131 4-(3-ethoxyphenyl)benzoic Acid CAS No. 202208-73-9

4-(3-ethoxyphenyl)benzoic Acid

Cat. No. B1334131
M. Wt: 242.27 g/mol
InChI Key: XPDQGPUCKPVYNI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzoic acid derivatives often involves multi-step reactions, starting from simple precursors. For instance, the synthesis of 4-amino-2-methoxy-5-ethylthio benzoic acid involved methylation, thiocyanation, hydrolysis, and ethylation reactions, starting from 4-amino salicylic acid . Similarly, the synthesis of 4-(4-phenylbutoxy) benzoic acid was achieved through a 4-step reaction using 4-chloro-1-butanol, with CHCl_3 as a solvent and AlCl_3 as a catalyst . These methods could potentially be adapted for the synthesis of 4-(3-ethoxyphenyl)benzoic acid by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure and geometry of benzoic acid derivatives can be determined using various spectroscopic techniques and theoretical calculations. For example, the molecular structure of 4-benzoyl-3-ethylcarboxylate 1-(4-methoxyphenyl)-5-phenyl-1H-pyrazole was characterized by IR-NMR spectroscopy and single-crystal X-ray diffraction, and further supported by theoretical calculations using density functional theory (DFT) . These methods could be applied to determine the molecular structure of 4-(3-ethoxyphenyl)benzoic acid.

Chemical Reactions Analysis

Benzoic acid derivatives can undergo a variety of chemical reactions. The Mitsunobu reaction, for instance, was used with 4-(diphenylphosphino)benzoic acid to stereospecifically invert a secondary alcohol to an ester . Azo-benzoic acids demonstrated acid-base dissociation and azo-hydrazone tautomerism in solution, influenced by solvent composition and pH . These findings suggest that 4-(3-ethoxyphenyl)benzoic acid may also participate in similar reactions, depending on its functional groups and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives can be influenced by their molecular structure. For example, the crystal packing of 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioic O-acid was stabilized by intermolecular hydrogen bonds, which were also confirmed by natural bond orbital (NBO) analysis . The small energy gap between the frontier molecular orbitals indicated nonlinear optical activity . Similarly, the quantum chemical calculations for 4-((2-thiophenecarboxylic acid hydrazide) methylene)benzoic acid provided insights into the active centers and stability of the compound . These analyses could be relevant for understanding the properties of 4-(3-ethoxyphenyl)benzoic acid.

Scientific Research Applications

Quantum Chemical Studies

4-(3-ethoxyphenyl)benzoic acid has been studied in the context of quantum chemical investigations. Research has focused on the dissociation of substituted benzoic acids, including ethoxyphenyl variants. These studies help in understanding the molecular interactions and properties of these compounds, which can have applications in various fields of chemistry and materials science (Sainsbury, 1975).

Hypervalent Iodine Reagents

4-(3-ethoxyphenyl)benzoic acid derivatives have been used in developing recyclable hypervalent iodine reagents. These reagents are employed for vicinal chloromethoxylation or iodomethoxylation of unsaturated compounds, highlighting their potential in synthetic organic chemistry (Yusubov, Drygunova, & Zhdankin, 2004).

Photoluminescence in Lanthanide Coordination Compounds

This compound's derivatives have been used as ligands in lanthanide coordination compounds. The influence of substituents on the photophysical properties of these compounds was investigated, revealing how changes in electron density affect the luminescence efficiency. This research is significant for developing new materials with specific optical properties (Sivakumar, Reddy, Cowley, & Vasudevan, 2010).

Crystal Structure and Packing Arrangements

Studies on alkoxy-substituted benzoic acids, including those related to 4-(3-ethoxyphenyl)benzoic acid, have provided insights into their crystal structures and packing arrangements. This knowledge is essential for material science applications, particularly in designing materials with specific structural properties (Raffo et al., 2014).

Antioxidant Properties

In the context of natural products, derivatives of 4-(3-ethoxyphenyl)benzoic acid isolated from marine-derived fungi have shown significant antioxidant activity. This finding is crucial for pharmaceutical and nutraceutical applications, where antioxidants are sought after for their health benefits (Xu et al., 2017).

Cardiotropic Effects

Research has also been conducted on the cardiotropic effects of 4-[(3-ethoxy-3-oxopropanoyl)amino]benzoic acid derivatives, indicating their potential in developing cardiovascular drugs. The safety and efficacy of these compounds have been studied, paving the way for clinical trials (Ivkin & Karpov, 2022).

Doping Agents in Polymers

Benzoic acid derivatives, including ethoxy-substituted variants, have been explored as doping agents for polyaniline, a conductive polymer. This research has implications for the electronics industry, particularly in developing materials with adjustable electrical properties (Amarnath & Palaniappan, 2005).

Future Directions

4-(3-ethoxyphenyl)benzoic Acid is a novel compound with several potential implications in various fields of research and industry1. Its future directions could involve further research into its properties and potential applications.


Please note that the information provided is based on the closest available data and may not fully represent the exact properties of 4-(3-ethoxyphenyl)benzoic Acid.


properties

IUPAC Name

4-(3-ethoxyphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-2-18-14-5-3-4-13(10-14)11-6-8-12(9-7-11)15(16)17/h3-10H,2H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPDQGPUCKPVYNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50374465
Record name 4-(3-ethoxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-ethoxyphenyl)benzoic Acid

CAS RN

202208-73-9
Record name 4-(3-ethoxyphenyl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50374465
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Biphenyl-(3'-ethoxy)carboxylic acid
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SI Klein, M Czekaj, CJ Gardner… - Journal of medicinal …, 1998 - ACS Publications
The discovery and some of the basic structure−activity relationships of a series of novel nonpeptide inhibitors of blood coagulation Factor Xa is described. These inhibitors are …
Number of citations: 62 pubs.acs.org

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